molecular formula C16H22N2 B3255828 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride CAS No. 2602564-52-1

6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride

Cat. No.: B3255828
CAS No.: 2602564-52-1
M. Wt: 242.36
InChI Key: MFZWGBYIARBOPC-UHFFFAOYSA-N
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Description

6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Substitution Reactions: The piperidin-2-yl and propan-2-yl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole: The free base form of the compound.

    6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole acetate: An acetate salt form.

    6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole sulfate: A sulfate salt form.

Uniqueness

6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

6-piperidin-2-yl-3-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-11(2)14-10-18-16-9-12(6-7-13(14)16)15-5-3-4-8-17-15/h6-7,9-11,15,17-18H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZWGBYIARBOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C=CC(=C2)C3CCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride
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6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride
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6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride
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6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride
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6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride
Reactant of Route 6
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride

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